molecular formula C11H14N4O3S3 B5592309 4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

Cat. No. B5592309
M. Wt: 346.5 g/mol
InChI Key: QUBIANFCEOEFGM-UHFFFAOYSA-N
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Description

4-[(Diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide belongs to a class of compounds that often feature in the synthesis of drugs with potential biological activities. These compounds are of interest due to their presence in diverse types of compounds showing significant physiological activities.

Synthesis Analysis

The synthesis of compounds related to 4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide involves multi-step chemical reactions. For example, N-substituted benzamide derivatives, closely related to our compound of interest, have been synthesized using methods like intramolecular cyclization of thiosemicarbazide in an alkaline medium, followed by reactions between aromatic carbonyl halide and thiosemicarbazide (Pal et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and elemental analysis. For instance, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, had their structures confirmed through these methods (Chen et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, often leading to the formation of compounds with significant biological activities. For example, the reaction of sulfamides with dihydroxyimidazolidin-2-ones has led to the synthesis of derivatives of 5(3H)-oxotetrahydro-1H-imidazo-[4,5-c][1,2,5]thiadiazole 2,2-dioxide (Gazieva et al., 2008).

Physical Properties Analysis

The physical properties of these compounds can be determined using techniques like X-ray crystallography, which provides insights into their molecular arrangement and structural characteristics. The crystal structure of a closely related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, was established using X-ray crystallography (Fülöp et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds can be inferred from their synthesis pathways and molecular structures. For example, the synthesis of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide shows its potential as an efficient catalyst in organic synthesis, indicating its chemical reactivity (Khazaei et al., 2015).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S3/c1-3-15(4-2)21(17,18)8-5-9(19-6-8)10(16)13-11-14-12-7-20-11/h5-7H,3-4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIANFCEOEFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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